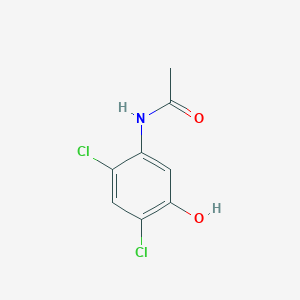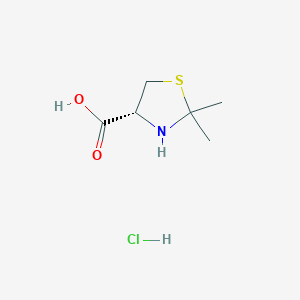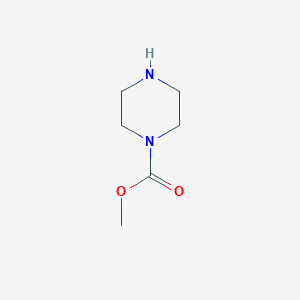
1-(2-Chloropyridin-4-yl)ethanone
Descripción general
Descripción
El dimesilato de bisnafide es un derivado de bis-naftalimida desarrollado por Bristol-Myers Squibb como un posible agente anticancerígeno. Actúa como un intercalador de ADN e inhibidor de la topoisomerasa II, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer . El compuesto ha sido estudiado en ensayos clínicos, particularmente por sus efectos sobre los tumores sólidos refractarios .
Métodos De Preparación
La síntesis del dimesilato de bisnafide implica la preparación de derivados de bis-naftalimida. La ruta sintética normalmente incluye los siguientes pasos:
Formación del núcleo de naftalimida: El núcleo de naftalimida se sintetiza mediante la condensación de anhídrido naftálico con una amina apropiada.
Bis-sustitución: El núcleo de naftalimida sufre una bis-sustitución con reactivos adecuados para formar la estructura de bis-naftalimida.
Formación de dimesilato: El paso final implica la conversión del derivado de bis-naftalimida a su forma de sal de dimesilato utilizando ácido metanosulfónico.
Los métodos de producción industrial para el dimesilato de bisnafide probablemente implicarían la optimización de estos pasos sintéticos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
El dimesilato de bisnafide experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de naftalimida.
Reducción: Las reacciones de reducción también pueden ocurrir, afectando la estructura de la naftalimida.
Sustitución: El dimesilato de bisnafide puede participar en reacciones de sustitución, donde los grupos funcionales en el núcleo de naftalimida son reemplazados por otros grupos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
El dimesilato de bisnafide tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como un sistema modelo para estudiar la intercalación del ADN y la inhibición de la topoisomerasa II.
Biología: En la investigación biológica, el dimesilato de bisnafide se utiliza para investigar los mecanismos de unión al ADN y los efectos de la intercalación del ADN en los procesos celulares.
Mecanismo De Acción
El dimesilato de bisnafide ejerce sus efectos a través de dos mecanismos principales:
Intercalación de ADN: El compuesto se intercala en la doble hélice del ADN, interrumpiendo la estructura y función normales del ADN.
Inhibición de la topoisomerasa II: El dimesilato de bisnafide inhibe la topoisomerasa II, una enzima involucrada en la replicación y reparación del ADN.
Los objetivos moleculares del dimesilato de bisnafide incluyen el ADN y la topoisomerasa II, y las vías involucradas están relacionadas con la respuesta al daño del ADN y la apoptosis .
Comparación Con Compuestos Similares
El dimesilato de bisnafide es único entre los derivados de bis-naftalimida debido a su doble mecanismo de acción como intercalador de ADN e inhibidor de la topoisomerasa II. Compuestos similares incluyen:
Elinafide: Otro derivado de bis-naftalimida con propiedades similares de intercalación del ADN e inhibición de la topoisomerasa II.
LU 79553: Un agente bisintercalante con potente actividad anticancerígena.
Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas específicas y actividades biológicas, lo que destaca la singularidad del dimesilato de bisnafide .
Propiedades
IUPAC Name |
1-(2-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCGPQZERFBGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521843 | |
| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23794-15-2 | |
| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloropyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














